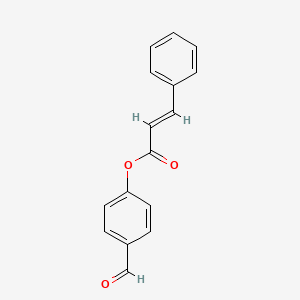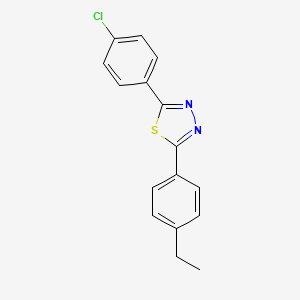
N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N,N’-(oxydibenzène-4,1-diyl)bis(4-nitrobenzamide) est un composé organique de formule moléculaire C26H18N4O7. Il est caractérisé par la présence de deux groupes nitrobenzamide reliés par une liaison oxydibenzène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N,N’-(oxydibenzène-4,1-diyl)bis(4-nitrobenzamide) implique généralement la réaction du chlorure de 4-nitrobenzoyle avec la 4,4'-oxydianiline. La réaction est effectuée en présence d'une base, comme la pyridine, pour faciliter la formation des liaisons amide. Les conditions réactionnelles comprennent souvent le reflux des réactifs dans un solvant approprié, comme le dichlorométhane ou le chloroforme, pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du N,N’-(oxydibenzène-4,1-diyl)bis(4-nitrobenzamide) ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, pour maximiser le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie seraient utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le N,N’-(oxydibenzène-4,1-diyl)bis(4-nitrobenzamide) peut subir diverses réactions chimiques, notamment :
Réduction : Les groupes nitro peuvent être réduits en amines en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur carbone) ou des réducteurs chimiques comme le chlorure d'étain(II).
Substitution : Les groupes amide peuvent participer à des réactions de substitution nucléophile, où l'azote de l'amide peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Réduction : Hydrogène gazeux avec un catalyseur au palladium ou chlorure d'étain(II) en milieu acide.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Réduction : Le produit principal serait le N,N’-(oxydibenzène-4,1-diyl)bis(4-aminobenzamide).
Substitution : Selon le nucléophile utilisé, divers benzamides substitués peuvent être formés.
Applications De Recherche Scientifique
Le N,N’-(oxydibenzène-4,1-diyl)bis(4-nitrobenzamide) a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques et de polymères plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Science des matériaux : Il est exploré pour une utilisation dans le développement de matériaux avancés, tels que les polymères et les revêtements haute performance.
Mécanisme d'action
Le mécanisme d'action du N,N’-(oxydibenzène-4,1-diyl)bis(4-nitrobenzamide) dépend largement de sa structure chimique et de l'application spécifique. Par exemple, dans les systèmes biologiques, les groupes nitro peuvent subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, ce qui entraîne des effets antimicrobiens ou anticancéreux. La liaison oxydibenzène fournit une stabilité structurale et influence la réactivité globale du composé.
Mécanisme D'action
The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) largely depends on its chemical structure and the specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxydibenzene linkage provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N’-(oxydi-4,1-phénylène)bis(4-aminobenzamide) : Structure similaire mais avec des groupes amino au lieu de groupes nitro.
N,N’-(oxydibenzène-4,1-diyl)diacétamide : Structure similaire mais avec des groupes acétamide au lieu de groupes nitrobenzamide.
Unicité
Le N,N’-(oxydibenzène-4,1-diyl)bis(4-nitrobenzamide) est unique en raison de la présence de groupes nitro, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. La liaison oxydibenzène contribue également à sa stabilité et à sa polyvalence dans diverses applications.
Propriétés
Numéro CAS |
34062-81-2 |
|---|---|
Formule moléculaire |
C26H18N4O7 |
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
4-nitro-N-[4-[4-[(4-nitrobenzoyl)amino]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C26H18N4O7/c31-25(17-1-9-21(10-2-17)29(33)34)27-19-5-13-23(14-6-19)37-24-15-7-20(8-16-24)28-26(32)18-3-11-22(12-4-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
Clé InChI |
BBBRQJYHVZNVKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
